(R)-3-(Azetidin-2-yl)propanoic acid is a chiral compound characterized by the presence of an azetidine ring and a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 129.16 g/mol. The compound features unique stereochemistry due to the specific arrangement of atoms around the azetidine ring, making it significant in various chemical and biological contexts. The compound's structure can be represented using its IUPAC name, 3-[(2R)-azetidin-2-yl]propanoic acid, and its canonical SMILES notation is C1CNC1CCC(=O)O.
(R)-3-(Azetidin-2-yl)propanoic acid exhibits significant biological activity, primarily as a modulator of specific molecular targets such as enzymes or receptors. The strain and reactivity of the azetidine ring facilitate the formation of stable complexes with these targets, potentially leading to the inhibition or activation of various biochemical pathways. This property makes it valuable in medicinal chemistry, particularly in developing therapeutics that target metabolic pathways.
The synthesis of (R)-3-(Azetidin-2-yl)propanoic acid typically involves constructing the azetidine ring followed by introducing the propanoic acid group. Common methods include:
(R)-3-(Azetidin-2-yl)propanoic acid has several applications:
Its unique structural properties contribute to its effectiveness in these applications .
Studies on (R)-3-(Azetidin-2-yl)propanoic acid's interactions with biological targets reveal that it can influence enzyme activity and receptor binding. These interactions are critical for understanding its pharmacological potential and mechanisms of action. The specific binding affinities and inhibition profiles against various enzymes can guide further research into its therapeutic applications .
Several compounds share structural similarities with (R)-3-(Azetidin-2-yl)propanoic acid. Notable examples include:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| 3-(Prop-1-en-2-yl)azetidin-2-one | Azetidine derivative | 0.85 |
| 3-(Piperidin-1-yl)propanoic acid | Six-membered nitrogen ring | 0.90 |
| (S)-2-(Pyrrolidin-2-yl)acetic acid | Five-membered nitrogen ring | 0.76 |
| (R)-2-(Pyrrolidin-2-yl)acetic acid | Five-membered nitrogen ring | 0.76 |
| 4-(4-Methylpiperazin-1-yl)butanoic acid | Six-membered nitrogen ring | 0.75 |
(R)-3-(Azetidin-2-yl)propanoic acid is unique due to its chiral nature and the combination of an azetidine ring with a propanoic acid group. This distinct structural arrangement imparts specific chemical reactivity and biological properties that differentiate it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development .